acidi benzoici O-metossi e derivati

O-Methoxybenzoic Acids and Derivatives are a class of organic compounds featuring an methoxyl group attached to the benzoic acid moiety. These compounds are widely utilized in various applications, including pharmaceuticals, agrochemicals, and industrial processes.

The O-methoxy group introduces unique reactivity to the parent benzoic acid structure, enhancing its solubility and lipophilicity. This modification can significantly impact the physicochemical properties and biological activities of the molecule. In drug discovery, these derivatives often exhibit improved pharmacokinetic profiles due to their altered hydrophilic-lipophilic balance.

Moreover, O-methoxybenzoic acids and their derivatives are crucial intermediates in the synthesis of a wide range of compounds, such as antioxidants, dyes, and polymer precursors. Their versatility makes them valuable tools in both academic research and industrial settings.

The presence of the methoxyl group can influence the compound's interaction with biomolecules, potentially affecting its binding affinity and selectivity. This feature renders these molecules suitable for probing enzyme mechanisms or serving as lead compounds in drug development efforts.

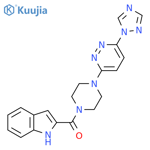

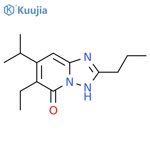

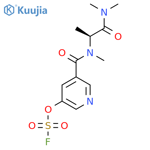

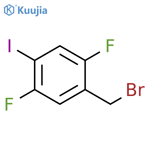

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

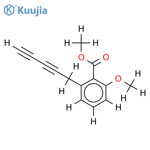

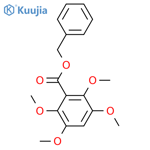

|

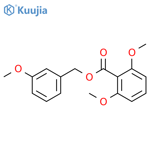

Benzoic acid, 2,6-dimethoxy-, (3-methoxyphenyl)methyl ester | 62458-50-8 | C17H18O5 |

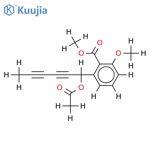

|

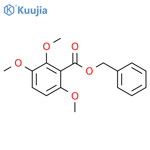

Benzoic acid, 2,3,6-trimethoxy-, phenylmethyl ester | 62458-49-5 | C17H18O5 |

|

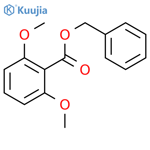

Benzyl 2,6-dimethoxybenzoate | 34328-54-6 | C16H16O4 |

|

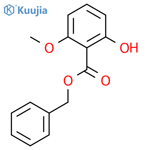

Benzoic acid, 2-hydroxy-6-methoxy-, phenylmethyl ester | 24474-71-3 | C15H14O4 |

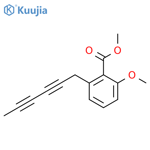

|

Demethylfrutescin | 4345-77-1 | C14H12O3 |

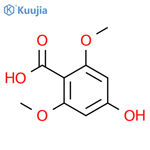

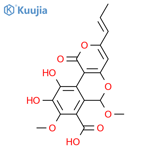

|

Benzoic acid, 4-hydroxy-2,6-dimethoxy- | 84741-02-6 | C9H10O5 |

|

Frutescinolacetat | 59270-40-5 | C17H16O5 |

|

Frutescin | 4368-08-5 | C15H14O3 |

|

2,3,5,6-Tetrahydroxybenzoic acid; Tetra-Me ether, benzyl ester | 77355-64-7 | C18H20O6 |

|

Pulvinatal; (±)-(E)-form, 7-Carboxylic acid | 1060705-84-1 | C18H16O9 |

Letteratura correlata

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

Fornitori consigliati

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati